Cas no 1081544-32-2 (3,5-dihydroxy-4-nitrobenzoic Acid)

3,5-dihydroxy-4-nitrobenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 3,5-dihydroxy-4-nitrobenzoic Acid
- 4-nitro-3,5-dihydroxybenzoic acid
- AKOS006294593
- 1081544-32-2
- 3,5-Dihydroxy-4-nitrobenzoicacid
-
- インチ: InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12)
- InChIKey: XOZMTLQVNJQYLW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O
計算された属性
- せいみつぶんしりょう: 199.01168688g/mol
- どういたいしつりょう: 199.01168688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 124Ų
3,5-dihydroxy-4-nitrobenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756461-1g |
3,5-Dihydroxy-4-nitrobenzoic acid |
1081544-32-2 | 98% | 1g |
¥9777.00 | 2024-08-09 |
3,5-dihydroxy-4-nitrobenzoic Acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
3,5-dihydroxy-4-nitrobenzoic Acidに関する追加情報
Comprehensive Analysis of 3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2): Properties, Applications, and Research Insights
3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2) is a nitro-substituted benzoic acid derivative with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its hydroxyl and nitro functional groups, has garnered attention for its unique chemical properties and potential applications in drug discovery and material science. Researchers frequently search for "synthesis of 3,5-dihydroxy-4-nitrobenzoic acid" or "CAS 1081544-32-2 solubility," reflecting its growing importance in specialized chemical workflows.
The molecular structure of 3,5-Dihydroxy-4-nitrobenzoic Acid features a benzene ring with two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position, contributing to its moderate acidity and reactivity. This configuration enables its use as a building block for heterocyclic compounds, a topic trending in green chemistry discussions. Recent studies highlight its role in developing biodegradable polymers, aligning with the global focus on sustainable chemistry solutions.
In pharmaceutical contexts, CAS 1081544-32-2 is explored for its potential as a precursor in antibacterial agents, responding to the surge in searches for "nitrobenzoic acid derivatives in medicine." Its electron-withdrawing nitro group enhances binding affinity in molecular interactions, making it valuable for structure-activity relationship (SAR) studies. Laboratories often inquire about "purification methods for 3,5-dihydroxy-4-nitrobenzoic acid," underscoring the need for high-purity grades in research.
From an analytical perspective, 3,5-Dihydroxy-4-nitrobenzoic Acid exhibits distinct UV-Vis absorption spectra, useful in spectrophotometric assays. This property is leveraged in environmental chemistry for detecting phenolic pollutants, a hot topic in environmental monitoring forums. The compound’s thermal stability (often queried as "CAS 1081544-32-2 decomposition temperature") also makes it suitable for high-temperature applications in advanced material synthesis.
Ongoing research investigates the catalytic reduction of the nitro group in 3,5-Dihydroxy-4-nitrobenzoic Acid to produce amino derivatives, a process relevant to catalysis science. Such transformations are pivotal in developing non-toxic dyes and bioimaging probes, addressing the demand for safer alternatives in industrial applications. Searches like "nitro to amine conversion CAS 1081544-32-2" reflect this interest.
In summary, 3,5-Dihydroxy-4-nitrobenzoic Acid (CAS 1081544-32-2) bridges multiple disciplines, from medicinal chemistry to environmental technology. Its versatility and alignment with trends like green synthesis and precision medicine ensure its continued relevance. Future studies may explore its nanomaterial functionalization potential, answering emerging queries about "CAS 1081544-32-2 in nanotechnology."
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